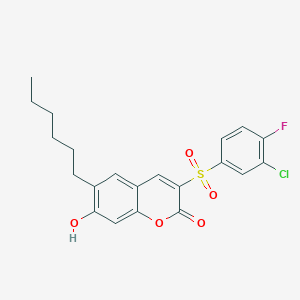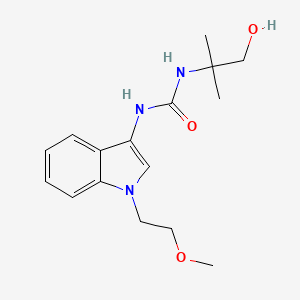
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Indoximod, which is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. IDO is an enzyme that plays a crucial role in immune regulation, and the inhibition of this pathway has shown promising results in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Oxidative Esterification Applications
A study highlighted the use of urea derivatives in the oxidative esterification of aromatic aldehydes. This process, utilizing urea-2,2-dihydroperoxypropane as a solid oxidant, transforms aromatic aldehydes into their corresponding benzoate derivatives under mild conditions. This method offers a solvent- and metal-free approach, providing high yields and short reaction times, indicating its utility in green chemistry and organic synthesis processes (Khosravi et al., 2017).
Acetylcholinesterase Inhibition
Another area of application is in the development of novel acetylcholinesterase inhibitors. Flexible urea derivatives were synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length and test compounds with greater conformational flexibility, contributing to the understanding of how such compounds can be designed for enhanced biological activity (Vidaluc et al., 1995).
Gelation and Rheology Modification
The ability of urea derivatives to form hydrogels in various acids was explored, showing that the morphology and rheology of these gels could be tuned by the identity of the anion. This finding opens avenues for using such compounds in creating materials with specific physical properties, potentially useful in biomedical applications and materials science (Lloyd & Steed, 2011).
Role in Polymerisation Processes
Urea has been identified as an efficient reagent for synthesizing novel components in cationic ring-opening polymerization. Its application in the synthesis of 3-ethyl-3-(hydroxymethyl)oxetane demonstrates urea's potential as a cost-effective and non-toxic raw material for large-scale production in polymer chemistry (Annby et al., 2001).
DNA Interaction Studies
Research on Schiff bases containing urea has shown interactions with calf thymus DNA, providing insights into the potential applications of such compounds in understanding molecular interactions with nucleic acids. These interactions are crucial for developing new therapeutic agents and understanding the molecular basis of diseases (Ajloo et al., 2015).
Eigenschaften
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,11-20)18-15(21)17-13-10-19(8-9-22-3)14-7-5-4-6-12(13)14/h4-7,10,20H,8-9,11H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBUGUJYXZGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

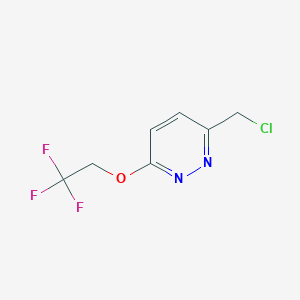
![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)
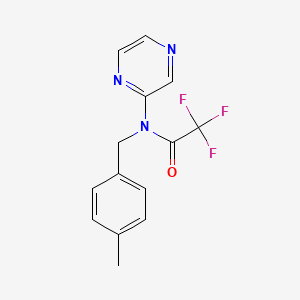


![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)
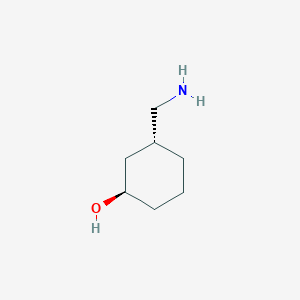
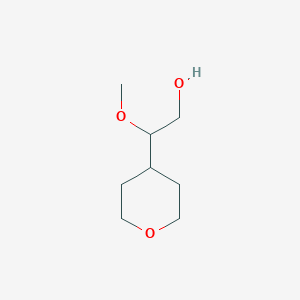
![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)

![1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603458.png)
